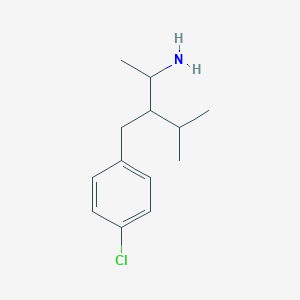
(2-Bromo-5-methoxypyridin-4-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-methoxypyridin-4-yl)hydrazine is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxypyridin-4-yl)hydrazine typically involves the reaction of 2-bromo-5-methoxypyridine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
C6H6BrNO+N2H4⋅H2O→C6H7BrN2O+H2O
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-methoxypyridin-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Bromo-5-methoxypyridin-4-yl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxypyridin-4-yl)hydrazine is not fully understood. it is believed to interact with biological molecules through its hydrazine moiety, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
5-Bromo-2-hydrazinopyridine: Similar structure but lacks the methoxy group.
2-Bromo-5-methoxypyridin-4-yl)boronic acid: Contains a boronic acid group instead of a hydrazine moiety.
Uniqueness: (2-Bromo-5-methoxypyridin-4-yl)hydrazine is unique due to the presence of both bromine and methoxy groups on the pyridine ring, which can influence its reactivity and biological activity. The hydrazine moiety also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H8BrN3O |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
(2-bromo-5-methoxypyridin-4-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3O/c1-11-5-3-9-6(7)2-4(5)10-8/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
SZFHCQSAMYRABW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


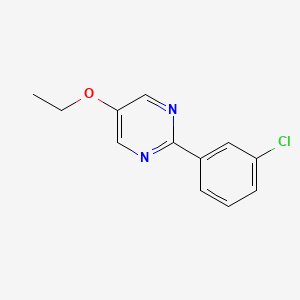
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)
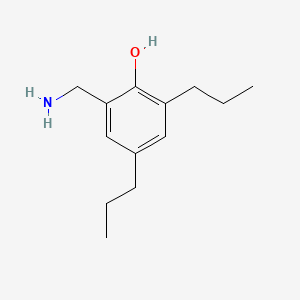
![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)
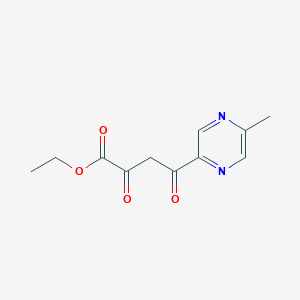
![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)
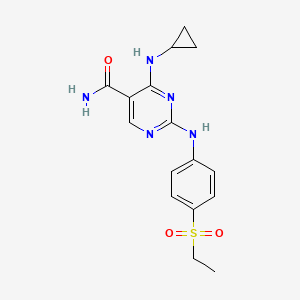

![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)
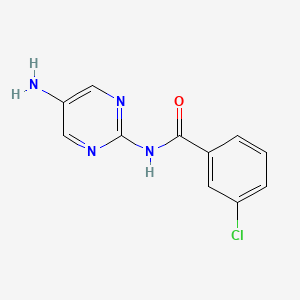
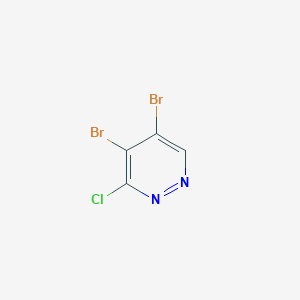
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)

